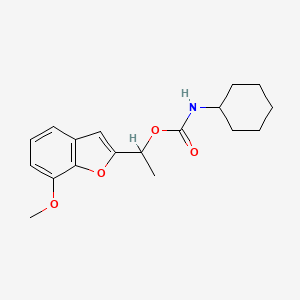

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Attachment of the Ethyl Group: The ethyl group is attached through alkylation reactions.

Formation of the Carbamate Group: The N-cyclohexylcarbamate group is introduced through a reaction between the ethylated benzofuran and cyclohexyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's chemical structure can be represented using the following identifiers:

- Canonical SMILES : CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3CCCCC3

- InChI : InChI=1S/C18H23NO4/c1-12(22-18(20)19-14-8-4-3-5-9-14)16-11-13-7-6-10-15(21-2)17(13)23-16/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,19,20)

This structure indicates the presence of both methoxy and carbamate functional groups, which may enhance its biological activity and specificity compared to simpler benzofuran derivatives.

Chemistry

In the field of chemistry, 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its potential biological activities , including:

-

Antitumor Activity : Research suggests that this compound exhibits significant effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle dynamics.

Cell Line Effect HepG2 (liver cancer) Induces apoptosis MCF-7 (breast cancer) Cell cycle arrest - Antibacterial Properties : The compound also demonstrates antibacterial activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Medicine

Due to its diverse pharmacological activities, this compound is being explored as a potential therapeutic agent . Its mechanisms of action include:

-

Interaction with Enzymes and Receptors : The benzofuran core interacts with specific molecular targets, modulating their activity.

- Mechanism of Action : The methoxy and carbamate groups may enhance binding affinity towards these targets, potentially leading to improved therapeutic outcomes.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and pharmaceuticals.

Case Studies

Several studies have documented the biological activity of this compound:

- Antitumor Studies : A study published in a peer-reviewed journal evaluated the efficacy of the compound against various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

- Antibacterial Tests : In another study focusing on antimicrobial properties, the compound was tested against common pathogens. It showed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and carbamate groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound with a simpler structure.

7-methoxybenzofuran: Lacks the ethyl and carbamate groups.

1-(benzofuran-2-yl)ethyl N-cyclohexylcarbamate: Similar structure but without the methoxy group.

Uniqueness

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is unique due to the presence of both the methoxy and N-cyclohexylcarbamate groups, which may confer enhanced biological activity and specificity compared to its simpler analogs .

Actividad Biológica

1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is a compound belonging to the benzofuran family, recognized for its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

- Chemical Formula : C18H23NO4

- Molecular Weight : 317.38 g/mol

- CAS Number : 477871-51-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran core is known to modulate enzyme and receptor activities, while the methoxy and carbamate groups enhance binding affinity and specificity. This compound has been investigated for its anti-tumor, antibacterial, and anti-inflammatory properties .

Antitumor Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

- Cell Lines Tested :

- Hepatocellular carcinoma (HePG2)

- Mammary gland breast cancer (MCF-7)

- Cervical cancer (HeLa)

- Prostate cancer (PC3)

The compound demonstrated significant cytotoxicity, with an IC50 value in the range of 11–17 µM against the HePG2 and PC3 cell lines, indicating a promising anti-cancer profile compared to standard chemotherapeutic agents like doxorubicin (DOX) which has an IC50 range of 4.17–8.87 µM .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- PI3K Inhibition : IC50 = 2.21 nM

- VEGFR-2 Inhibition : IC50 = 68 nM

These values suggest that the compound may play a role in inhibiting pathways critical for tumor growth and angiogenesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| Benzofuran | Simple benzofuran structure | Baseline activity | N/A |

| 7-Methoxybenzofuran | Lacks ethyl/carbamate groups | Moderate activity | N/A |

| 1-(Benzofuran-2-yl)ethyl N-cyclohexylcarbamate | Similar structure without methoxy group | Lower activity | N/A |

| This compound | Contains methoxy and carbamate groups | High anti-tumor activity | 11–17 µM |

Case Studies

In a recent study assessing the biological effects on HeLa cells, it was observed that:

Propiedades

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-12(22-18(20)19-14-8-4-3-5-9-14)16-11-13-7-6-10-15(21-2)17(13)23-16/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAGGRPZUCXXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.